N,N'-Dicyclohexyl-4-morpholinecarboxamidine

Catalog No.
S575704
CAS No.
4975-73-9
M.F
C17H31N3O
M. Wt
293.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Dicyclohexyl-4-morpholinecarboxamidine

CAS Number

4975-73-9

Product Name

N,N'-Dicyclohexyl-4-morpholinecarboxamidine

IUPAC Name

N,N'-dicyclohexylmorpholine-4-carboximidamide

Molecular Formula

C17H31N3O

Molecular Weight

293.4 g/mol

InChI

InChI=1S/C17H31N3O/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16/h15-16H,1-14H2,(H,18,19)

InChI Key

OZNYZQOTXQSUJM-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3

Synonyms

N,N'-dicyclohexyl-4-morpholinecarboxamidine, U 18177, U-18177

Canonical SMILES

C1CCC(CC1)NC(=NC2CCCCC2)N3CCOCC3

The exact mass of the compound N,N'-Dicyclohexyl-4-morpholinecarboxamidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 67197. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N'-Dicyclohexyl-4-morpholinecarboxamidine (CAS 4975-73-9) is a highly specialized organic base and coupling auxiliary, structurally formed as an adduct of dicyclohexylcarbodiimide (DCC) and morpholine. In industrial and advanced laboratory procurement, it is primarily sourced for the synthesis of acyclic nucleoside phosphonate (ANP) prodrugs, such as cyclic cidofovir and various alkoxyalkyl or pivaloyloxymethyl (POM) esters [1]. Unlike standard organic bases, this compound exhibits a unique ability to form highly organic-soluble salts with extremely polar free phosphonic acids, enabling homogeneous reactions in aprotic solvents like DMF and pyridine [2]. Furthermore, its specific basicity and steric profile allow for chemoselective esterifications without triggering the decomposition of alkali-labile nucleobases or generating complex, non-separable mixtures [3]. For procurement teams, sourcing this exact compound is a critical path requirement for scaling up antiviral phosphonate prodrugs where conventional bases fail to provide viable yields.

Substituting N,N'-Dicyclohexyl-4-morpholinecarboxamidine with common organic bases (such as Triethylamine, DIPEA, or DBU) routinely results in process failure during the synthesis of nucleotide phosphonate prodrugs. Free phosphonic acids, such as cidofovir, are highly polar and remain as insoluble suspensions in standard aprotic solvents when paired with generic amines, halting cyclization or esterification [1]. When stronger non-nucleophilic bases like DBU are employed to force the reaction, they either cause complete reaction failure or trigger the rapid degradation of alkali-labile pharmacophores, such as the triazine ring in 5-azacytosine derivatives [2]. Furthermore, attempting to use simple dicyclohexylcarbodiimide (DCC) without the morpholinecarboxamidine adduct leads to incomplete activation and excessive side-product formation. Consequently, procurement must prioritize this specific morpholinecarboxamidine adduct to ensure precursor solubility, preserve sensitive nucleobases, and avoid complex, non-separable reaction mixtures.

Solubilization of Highly Polar Phosphonic Acids for Cyclization

In the synthesis of cyclic cidofovir (cCDV) and its alkoxyalkyl esters, the free phosphonic acid of cidofovir (CDV) is highly insoluble in organic solvents. The addition of N,N'-Dicyclohexyl-4-morpholinecarboxamidine quantitatively converts CDV into its dicyclohexyl-morpholinocarboxamidine salt, which completely dissolves in N,N-dimethylformamide (DMF) at room temperature [1]. This homogeneous solution can then be efficiently cyclized using DCC in pyridine. Without this specific salt formation, the free acid remains an insoluble suspension, precluding efficient cyclization.

Evidence DimensionPrecursor solubility in DMF
Target Compound DataComplete dissolution of CDV as the dicyclohexyl-morpholinocarboxamidine salt
Comparator Or BaselineFree cidofovir (CDV) phosphonic acid
Quantified DifferenceHomogeneous solution achieved vs. insoluble suspension
ConditionsStirring in DMF for 12 h at room temperature prior to DCC addition

Procurement of this base is mandatory to overcome the severe solubility bottlenecks of polar nucleotide analogs in scalable organic synthesis.

Prevention of Alkali-Labile Nucleobase Degradation

During the esterification of 1-(S)-[3-hydroxy-2-(phosphonomethoxy)propyl]-5-azacytosine (HPMP-5-azaC), the triazine ring is highly sensitive to alkaline conditions. Utilizing N,N'-Dicyclohexyl-4-morpholinecarboxamidine in dry aprotic solvents allows for the successful formation of the cyclic phosphonate and subsequent pivaloyloxymethyl (POM) esters while leaving the alkali-labile triazine ring entirely intact[1]. In contrast, the use of standard strong bases or aqueous alkaline solutions results in rapid triazine ring cleavage and destruction of the active pharmaceutical ingredient.

Evidence DimensionNucleobase structural integrity during esterification
Target Compound DataTriazine ring remains 100% intact
Comparator Or BaselineStandard aqueous alkaline solutions / strong bases
Quantified DifferenceSuccessful prodrug isolation vs. complete triazine ring cleavage
ConditionsReaction with chloromethyl pivalate in DMF at 25 °C

This base is strictly required when processing sensitive heterocyclic APIs where standard basic conditions would destroy the target molecule.

Yield Rescue in Pivaloyloxymethyl (POM) Esterification

In the synthesis of pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) ester prodrugs of pyrimidine acyclic nucleoside phosphonates, the choice of base dictates reaction success. Using N,N'-Dicyclohexyl-4-morpholinecarboxamidine with chloromethyl pivalate yields the targeted bis(POM) and mono(POM) esters [1]. Conversely, attempts to substitute this compound with standard organic bases like DBU or DIPEA in various solvents resulted in complete reaction failure (0% yield of the desired esters).

Evidence DimensionProdrug esterification yield
Target Compound DataSuccessful isolation of target POM/POC esters
Comparator Or BaselineDBU or DIPEA
Quantified DifferenceViable product yield vs. complete reaction failure (0% yield)
ConditionsReaction of phosphonic acid with chloromethyl pivalate or alkyl chlorides

Buyers must specify this exact compound for ANP esterifications, as cheaper generic amines like DBU or DIPEA simply do not work for this transformation.

Synthesis of Alkoxyalkyl Ester Prodrugs (e.g., Brincidofovir)

This compound is the mandatory base for converting highly polar antiviral phosphonic acids (like cidofovir) into organic-soluble salts. This solubilization is a strict prerequisite for the subsequent DCC-mediated cyclization and alkylation steps required to manufacture orally bioavailable lipid prodrugs like brincidofovir [1].

Preparation of POM and POC Nucleotide Esters

In the development of pivaloyloxymethyl (POM) and isopropoxycarbonyloxymethyl (POC) esters of acyclic nucleoside phosphonates (such as HPMPDAP or PME-5-azaC), this compound is selected over DBU or DIPEA to prevent complete reaction failure and ensure the successful coupling of chloromethyl pivalate [2].

Processing of Alkali-Labile Pharmacophores

When synthesizing prodrugs containing sensitive nucleobases like 5-azacytosine, this compound is specifically procured to provide the necessary basicity for esterification without triggering the destructive triazine ring cleavage that occurs with standard aqueous or strong organic bases [3].

XLogP3

2.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

4975-73-9

Dates

Last modified: 08-15-2023

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